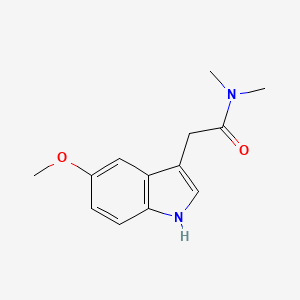![molecular formula C11H12N4O2 B6631096 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene](/img/structure/B6631096.png)
1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene
描述
1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene, also known as INB4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. INB4 is a small molecule that has shown promising results in various studies, making it a valuable tool for researchers in different fields.
作用机制
1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene exerts its effects through the inhibition of enzymes and modulation of ion channels and immune cell activity. 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene has been shown to inhibit the activity of several protein kinases, including MAPK1/3, AKT1, and ERK1/2. These kinases are involved in various cellular processes, including cell proliferation, differentiation, and survival. 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene has also been shown to modulate the activity of ion channels, including TRPV1 and TRPA1, which are involved in the regulation of neuronal activity. Additionally, 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene has been shown to modulate the activity of immune cells, including T cells and macrophages, which are involved in the regulation of immune response.
Biochemical and Physiological Effects
1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene has been shown to have several biochemical and physiological effects. 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene has been shown to inhibit the activity of several protein kinases, which can lead to the inhibition of cell proliferation, differentiation, and survival. 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene has also been shown to modulate the activity of ion channels, which can lead to changes in neuronal activity. Additionally, 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene has been shown to modulate the activity of immune cells, which can lead to changes in immune response.
实验室实验的优点和局限性
The use of 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene in lab experiments has several advantages and limitations. One advantage of using 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene is its small size, which allows it to easily penetrate cells and tissues. Additionally, 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene has been shown to have a high degree of selectivity for its target enzymes and ion channels, which reduces the risk of off-target effects. However, one limitation of using 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene is its complex synthesis method, which requires specific reagents and conditions. Additionally, the effects of 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene on different cell types and tissues may vary, which can complicate the interpretation of results.
未来方向
For research involving 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene include the study of its effects on different types of cancer cells, neuronal populations, and immune cells.
科学研究应用
1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene has shown potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene has been shown to inhibit the activity of several enzymes, including protein kinases, which are involved in various cellular processes. This inhibition can be used to study the mechanisms of enzyme activity and their role in disease progression. 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene has also been shown to modulate the activity of ion channels, which are important in the regulation of neuronal activity. This modulation can be used to study the mechanisms of neurotransmission and the role of ion channels in neurological disorders. Additionally, 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene has been shown to modulate the activity of immune cells, which can be used to study the mechanisms of immune response and the development of immunotherapies.
属性
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-4-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c16-15(17)11-3-1-9(2-4-11)13-6-5-10-7-12-8-14-10/h1-4,7-8,13H,5-6H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNJQLAERVRTDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCC2=CN=CN2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-2-[2-hydroxyethyl(methyl)amino]benzonitrile](/img/structure/B6631024.png)
![N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-1-methylpyrazol-3-amine](/img/structure/B6631026.png)






![2-[3-[Methoxy(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid](/img/structure/B6631078.png)
![N-[4-(2-aminoethoxy)phenyl]-6-oxopiperidine-3-carboxamide](/img/structure/B6631088.png)

![1-[1-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-1,3-diazinane-2,4-dione](/img/structure/B6631101.png)
![5-[1-(Furan-2-yl)propan-2-ylsulfamoyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6631104.png)